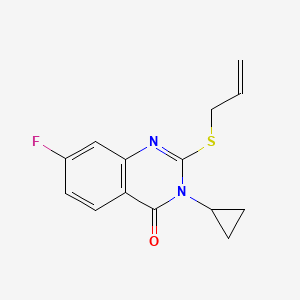

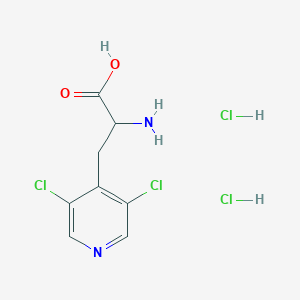

![molecular formula C22H27ClN2 B2982730 (E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217213-50-7](/img/structure/B2982730.png)

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a small structure with unique chemical complexity. It’s a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole-based compounds have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858. It was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The structure of imidazole is small but chemically complex . It has a five-membered ring with two nonadjacent nitrogen atoms .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .

Mecanismo De Acción

Target of Action

(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a derivative of the imidazole class of compounds . Imidazole derivatives have been found to interact with a variety of targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of potential effects.

Mode of Action

It is known that imidazole derivatives can interact with their targets through various mechanisms, such ashydrogen bonding , electrostatic interactions , and hydrophobic interactions . These interactions can lead to changes in the targets’ function, potentially altering various biological processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the wide range of targets that imidazole derivatives can interact with . For instance, imidazole derivatives have been found to affect the glyoxal and ammonia pathway , which is involved in the synthesis of imidazole

Pharmacokinetics

Imidazole derivatives like etomidate are known to have relatively large volumes of distribution and are rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . Body size and hepatic function have a significant influence on the pharmacokinetic profile of these compounds .

Result of Action

Imidazole derivatives have been reported to exhibit a broad range of biological activities, includingantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as inorganic ammonium salts .

Safety and Hazards

Direcciones Futuras

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of new methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propiedades

IUPAC Name |

1-heptyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2.ClH/c1-2-3-4-5-11-18-24-21-15-10-9-14-20(21)23-22(24)17-16-19-12-7-6-8-13-19;/h6-10,12-17H,2-5,11,18H2,1H3;1H/b17-16+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGHXDJCRRFSCH-CMBBICFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

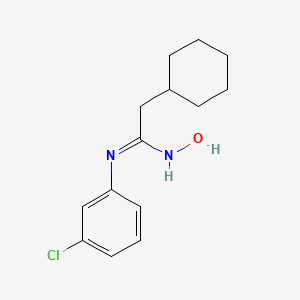

![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)

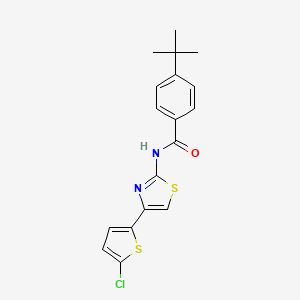

![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)

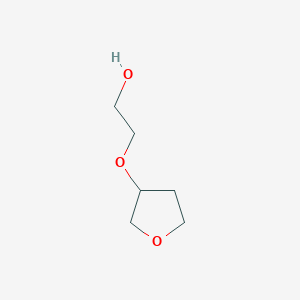

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

![1-Azaspiro[4.4]nonane-3-thiol;hydrochloride](/img/structure/B2982657.png)

![Methyl 3-({2-[(2-{[2-(isopropylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2982660.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(1-cyano-1,3-dimethylbutyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2982666.png)